1-(4-Bromophenyl)-1-(4-hydroxyphenyl)methylamine
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Overview
Description
1-(4-Bromophenyl)-1-(4-hydroxyphenyl)methylamine is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring and a hydroxyl group attached to another phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-1-(4-hydroxyphenyl)methylamine can be synthesized through a multi-step process involving the following key steps:
Hydroxylation: The hydroxyl group can be introduced to the phenyl ring through a hydroxylation reaction using reagents such as hydrogen peroxide (H2O2) or a hydroxylating agent like osmium tetroxide (OsO4).
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and hydroxylation reactions followed by reductive amination. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-1-(4-hydroxyphenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions with reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSH).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Sodium methoxide (NaOCH3), potassium thiolate (KSH)
Major Products Formed:
Oxidation: Formation of a carbonyl compound
Reduction: Formation of a phenyl compound without the bromine atom
Substitution: Formation of substituted phenyl compounds
Scientific Research Applications
1-(4-Bromophenyl)-1-(4-hydroxyphenyl)methylamine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and materials.
Material Science: It is used in the development of advanced materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-1-(4-hydroxyphenyl)methylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
1-(4-Bromophenyl)-1-(4-hydroxyphenyl)methylamine can be compared with similar compounds such as:
1-(4-Chlorophenyl)-1-(4-hydroxyphenyl)methylamine: Similar structure but with a chlorine atom instead of a bromine atom.
1-(4-Bromophenyl)-1-(4-methoxyphenyl)methylamine: Similar structure but with a methoxy group instead of a hydroxyl group.
1-(4-Bromophenyl)-1-(4-aminophenyl)methylamine: Similar structure but with an amino group instead of a hydroxyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-[amino-(4-bromophenyl)methyl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c14-11-5-1-9(2-6-11)13(15)10-3-7-12(16)8-4-10/h1-8,13,16H,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COTBFWYVJVSILN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Br)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661419 |
Source
|
Record name | 4-[Amino(4-bromophenyl)methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60661419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886362-83-0 |
Source
|
Record name | 4-[Amino(4-bromophenyl)methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60661419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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